6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
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Overview
Description
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-diaminopyridine.
Formation of Imidazole Ring: The cyclization reaction forms the imidazole ring fused with the pyridine ring, resulting in the formation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like potassium carbonate and tetra-n-butyl ammonium bromide.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Potassium carbonate and tetra-n-butyl ammonium bromide in dimethylformamide.
Cyclization: Benzaldehyde and diiodide in ethanol under reflux.
Major Products
Substitution Products: Various substituted derivatives depending on the reagents used.
Cyclization Products: 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Scientific Research Applications
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Corrosion Inhibition: It has been studied for its potential as a corrosion inhibitor for metals.
Mechanism of Action
The molecular mechanism of action of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 6-bromo-1H-pyrazolo[4,3-b]pyridine
- 6-chloropurine
Uniqueness
6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRCPGOGLKGUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954217-62-0 |
Source
|
Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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